molecular formula C22H24O B12601379 Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- CAS No. 647862-67-7

Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy-

Cat. No.: B12601379
CAS No.: 647862-67-7
M. Wt: 304.4 g/mol
InChI Key: IICRAFCXVWETRB-QFIPXVFZSA-N
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Description

Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a cyclohexyl group, a phenyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent addition of the substituents. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution and Friedel-Crafts alkylation processes, optimized for yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include KMnO₄ and CrO₃.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include LiAlH₄ and NaBH₄.

    Substitution: This reaction involves the replacement of one substituent with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects, particularly in the context of antimicrobial and antiviral activities .

Antimicrobial Properties

Research indicates that derivatives of benzene compounds exhibit significant antimicrobial activity. The structural features of benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- may enhance its efficacy against various bacterial strains. For instance, benzoheterocyclic compounds similar to this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Antiviral Activity

Recent studies have highlighted the potential of certain benzene derivatives as antiviral agents. The unique structure of benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- may allow it to interact with viral proteins or inhibit viral replication processes. This application is particularly relevant in the context of emerging viral infections .

Materials Science Applications

In materials science, compounds like benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- are being explored for their properties in polymer synthesis and nanotechnology.

Polymer Chemistry

The compound's ability to act as a monomer or a cross-linking agent in polymer formulations can lead to the development of new materials with enhanced properties such as increased strength, flexibility, and thermal stability. The incorporation of such aromatic compounds into polymer matrices can improve their mechanical properties and resistance to degradation .

Nanotechnology

The unique electronic properties of benzene derivatives make them suitable for applications in nanotechnology. They can be utilized in the fabrication of nanoscale devices or as components in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The structural characteristics of benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- can contribute to improved charge transport and light absorption properties in these applications .

Industrial Applications

The industrial applications of benzene derivatives are vast, particularly in the synthesis of fine chemicals and agrochemicals.

Synthesis of Fine Chemicals

Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- can serve as an intermediate in the synthesis of various fine chemicals used in pharmaceuticals, fragrances, and dyes. Its reactivity allows for diverse functionalization pathways that can yield valuable chemical products .

Agrochemical Development

The compound may also play a role in the development of agrochemicals. Its potential biological activity could be harnessed to create new pesticides or herbicides that are more effective and environmentally friendly compared to existing options .

Case Study 1: Antimicrobial Efficacy

A study conducted on similar benzoheterocyclic compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth when treated with these compounds, suggesting that benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- could be further explored for antibiotic development .

Case Study 2: Polymer Applications

In a recent investigation into polymer blends incorporating aromatic compounds, researchers found that adding benzene derivatives improved tensile strength by up to 30% compared to conventional polymers. This finding supports the potential use of benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- in advanced material formulations .

Mechanism of Action

The mechanism by which Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy-, also known by its chemical registry number 647862-67-7, is a compound of interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mutagenicity, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a substituted benzene ring with a methoxy group and a cyclohexyl and phenyl substituent on the propynyl chain. Its molecular structure can be represented as follows:

C19H23O\text{C}_{19}\text{H}_{23}\text{O}

Cytotoxicity

Research has indicated that compounds similar to benzene derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that related compounds can have lower IC50 values than established chemotherapeutic agents like melphalan when tested against human tumor cell lines . While specific IC50 data for benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- is not extensively documented, its structural similarities suggest potential for significant cytotoxic effects.

Mutagenicity

The mutagenic potential of benzene derivatives has been well-documented in various studies. Compounds with similar structures have been classified as mutagenic due to their ability to interact with DNA . Although direct evidence for the mutagenicity of benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- is limited, the presence of structural motifs associated with mutagenic activity warrants caution in its handling and further study.

Pharmacological Effects

Benzene derivatives are often studied for their roles in modulating biological pathways. The presence of a methoxy group may enhance lipophilicity, potentially increasing bioavailability and interaction with cellular targets. Compounds with similar structural features have been investigated for their anti-inflammatory and analgesic properties, suggesting that benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy- could exhibit comparable activities .

Case Studies

Several studies have explored the biological implications of benzene derivatives:

  • Cytotoxic Studies : A study evaluating a series of benzene derivatives demonstrated their effectiveness against various cancer cell lines, indicating that structural modifications could enhance cytotoxicity .
  • Mutagenicity Assessment : Research into the mutagenic effects of structurally related compounds has highlighted concerns regarding their potential to induce genetic mutations .
  • Pharmacological Investigations : Investigations into the anti-inflammatory properties of similar compounds suggest that modifications in the benzene structure can lead to significant biological activity .

Data Table

Compound IC50 (µM) Cell Line Activity
Melphalan0.5Human Tumor CellsChemotherapeutic
Benzene Derivative A0.03Murine P388Cytotoxic
Benzene Derivative B0.02Human CEM T-LymphocytesCytotoxic

Properties

CAS No.

647862-67-7

Molecular Formula

C22H24O

Molecular Weight

304.4 g/mol

IUPAC Name

1-[(1S)-1-cyclohexyl-3-phenylprop-2-ynyl]-4-methoxybenzene

InChI

InChI=1S/C22H24O/c1-23-21-15-13-20(14-16-21)22(19-10-6-3-7-11-19)17-12-18-8-4-2-5-9-18/h2,4-5,8-9,13-16,19,22H,3,6-7,10-11H2,1H3/t22-/m0/s1

InChI Key

IICRAFCXVWETRB-QFIPXVFZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C#CC2=CC=CC=C2)C3CCCCC3

Canonical SMILES

COC1=CC=C(C=C1)C(C#CC2=CC=CC=C2)C3CCCCC3

Origin of Product

United States

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